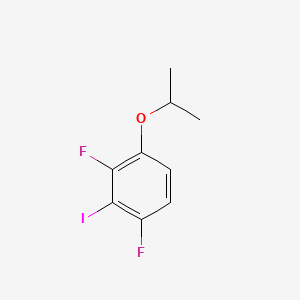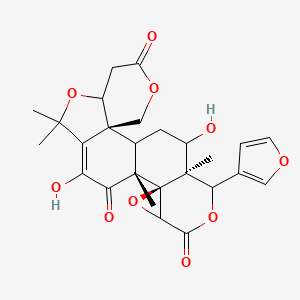
(-)-12alpha-Hydroxyevodol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12alpha-Hydroxyevodol is a natural compound that belongs to the diterpenoid class. It is primarily found in certain Chinese herbal plants, such as Evodia rutaecarpa and Ligustrum lucidum. This compound has a molecular formula of C26H28O10 and a molar mass of 500.5 g/mol . It exhibits a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There is limited information available on the synthetic routes for 12alpha-Hydroxyevodol. Due to its low content in natural plants, the extraction and purification of this compound can be challenging. Researchers typically use various extraction and separation techniques, such as solvent extraction, column chromatography, and liquid chromatography, to purify and obtain 12alpha-Hydroxyevodol .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 12alpha-Hydroxyevodol. The compound is primarily obtained through extraction from natural sources, which may not be feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
12alpha-Hydroxyevodol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 12alpha-Hydroxyevodol may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
12alpha-Hydroxyevodol has diverse applications in scientific research, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It serves as a tool for studying biological processes and pathways, particularly those related to its anti-inflammatory and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-tumor and antibacterial activities.
Wirkmechanismus
The mechanism of action of 12alpha-Hydroxyevodol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 12alpha-Hydroxyevodol include:
Evodiamine: Another diterpenoid found in Evodia rutaecarpa with anti-inflammatory and anti-tumor properties.
Rutaecarpine: A quinazolinocarboline alkaloid also found in Evodia rutaecarpa, known for its anti-inflammatory and vasodilatory effects.
Uniqueness
What sets 12alpha-Hydroxyevodol apart from these similar compounds is its unique chemical structure, which includes one hydroxyl functional group and two rings. This structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H28O10 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(2R,13R,14R,20S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12?,13?,14?,19?,20?,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
GVZAWWJSPGIYFX-RGSHUORVSA-N |
Isomerische SMILES |
C[C@@]12C(CC([C@@]3([C@]14C(O4)C(=O)OC3C5=COC=C5)C)O)[C@@]67COC(=O)CC6OC(C7=C(C2=O)O)(C)C |
Kanonische SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


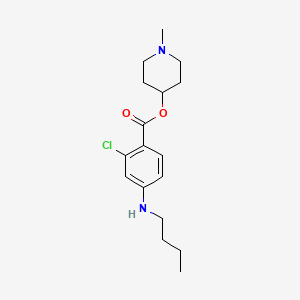
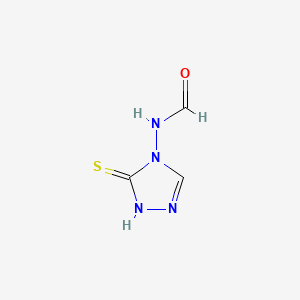
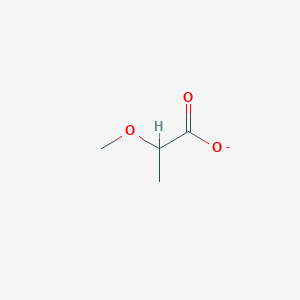
![3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl Fluoride](/img/structure/B14012839.png)
![7-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B14012849.png)

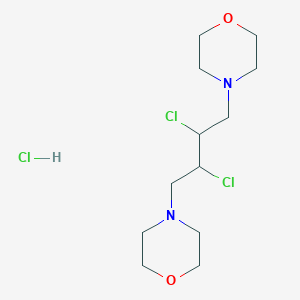
![Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate](/img/structure/B14012864.png)

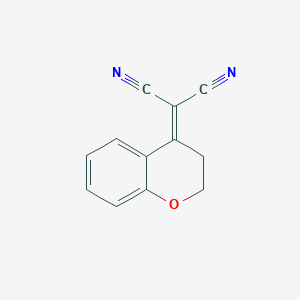

![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)
